L-Aspartic acid, N-(4-aminobenzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Aspartic acid, N-(4-aminobenzoyl)-, also known as N-(4-aminobenzoyl)-L-glutamic acid, is a compound with the molecular formula C12H14N2O5. It is a derivative of L-aspartic acid, where the amino group is substituted with a 4-aminobenzoyl group. This compound is of significant interest due to its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartic acid, N-(4-aminobenzoyl)- typically involves the reaction of L-aspartic acid with 4-aminobenzoic acid under specific conditions. One common method is the use of ethylenediamine-N,N’-disuccinic acid lyase (EDDS lyase) as a biocatalyst. This enzyme facilitates the addition of structurally diverse arylalkylamines to fumarate, resulting in the formation of N-substituted L-aspartic acids .
Industrial Production Methods
Industrial production of this compound often involves multi-step processes, including reductive amination or asymmetric hydroamination strategies. These methods can be complex and require precise control of reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
L-Aspartic acid, N-(4-aminobenzoyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of L-Aspartic acid, N-(4-aminobenzoyl)- can lead to the formation of corresponding oxo derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
L-Aspartic acid, N-(4-aminobenzoyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of L-Aspartic acid, N-(4-aminobenzoyl)- involves its interaction with specific molecular targets and pathways. It is metabolized by bacterial p-aminobenzoate auxotrophs possessing the enzyme p-aminobenzoyl-glutamate hydrolase. This enzyme catalyzes the hydrolysis of the compound, leading to the release of 4-aminobenzoic acid and L-glutamic acid . The compound’s effects are mediated through its role in folate metabolism and its interaction with folate receptors .
Comparison with Similar Compounds
L-Aspartic acid, N-(4-aminobenzoyl)- can be compared with other similar compounds, such as:
N-(4-Aminobenzoyl)-L-glutamic acid: Similar in structure but differs in the amino acid backbone.
4-Aminobenzoic acid: Lacks the L-aspartic acid moiety and has different chemical properties and applications.
Folic acid: Contains a pteridine ring system and is involved in different metabolic pathways.
The uniqueness of L-Aspartic acid, N-(4-aminobenzoyl)- lies in its specific structure, which allows it to participate in unique biochemical reactions and pathways, making it valuable for various scientific and industrial applications .
Properties
CAS No. |
58108-00-2 |
---|---|
Molecular Formula |
C11H12N2O5 |
Molecular Weight |
252.22 g/mol |
IUPAC Name |
(2S)-2-[(4-aminobenzoyl)amino]butanedioic acid |
InChI |
InChI=1S/C11H12N2O5/c12-7-3-1-6(2-4-7)10(16)13-8(11(17)18)5-9(14)15/h1-4,8H,5,12H2,(H,13,16)(H,14,15)(H,17,18)/t8-/m0/s1 |
InChI Key |
YPLGAULFDCWEQI-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CC(=O)O)C(=O)O)N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.